1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol is a useful research compound. Its molecular formula is C8H13F3O2S and its molecular weight is 230.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to behave as a thiol-reactive trifluoromethyl probe .
Mode of Action
It is suggested that it may activate epoxide through hydrogen bonding interaction .
Biochemical Pathways
It is suggested that it may be involved in the chemical fixation of CO2 with various epoxides to the respective cyclic carbonates .
Pharmacokinetics
It is known to be a colorless liquid that is soluble in water and organic solvents, which may influence its bioavailability.
Action Environment
Its effective chemical shift dispersion under conditions of varying polarity has been studied .
Biochemical Analysis
Biochemical Properties
1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrogen bonding interactions, which can activate epoxides . These interactions are essential for its role as an organocatalyst in chemical fixation reactions. Additionally, the trifluoromethyl group in its structure enhances its reactivity and stability in biochemical environments.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, it can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to form hydrogen bonds with other molecules is a key aspect of its molecular mechanism. These interactions can lead to changes in the conformation and activity of target proteins, ultimately affecting cellular processes.
Properties
IUPAC Name |
1,1,1-trifluoro-3-(2-methyloxolan-3-yl)sulfanylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O2S/c1-5-6(2-3-13-5)14-4-7(12)8(9,10)11/h5-7,12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRZFAQSPOUVFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)SCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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